Cas no 2319669-05-9 (Boc-L-Lys(Heptanoyl)-OH)

Boc-L-Lys(Heptanoyl)-OH is a protected amino acid derivative featuring a Boc (tert-butoxycarbonyl) group at the N-terminus and a heptanoyl side chain modification on the lysine residue. This compound is particularly useful in peptide synthesis, where the Boc group provides orthogonal protection for the α-amino group, enabling selective deprotection under acidic conditions. The heptanoyl moiety introduces lipophilicity, which can enhance membrane permeability or modify peptide interactions in biochemical studies. Its structural features make it valuable for designing peptide-based probes, therapeutics, or biomaterials requiring tailored hydrophobicity. The product is typically characterized by high purity and stability, ensuring reliable performance in solid-phase or solution-phase peptide synthesis applications.
Boc-L-Lys(Heptanoyl)-OH structure
Boc-L-Lys(Heptanoyl)-OH structure
Product Name:Boc-L-Lys(Heptanoyl)-OH
CAS No:2319669-05-9
MF:C18H34N2O5
MW:358.472965717316
CID:6794697
Update Time:2025-10-24

Boc-L-Lys(Heptanoyl)-OH Chemical and Physical Properties

Names and Identifiers

    • Boc-L-Lys(Heptanoyl)-OH
    • L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxoheptyl)-
    • Inchi: 1S/C18H34N2O5/c1-5-6-7-8-12-15(21)19-13-10-9-11-14(16(22)23)20-17(24)25-18(2,3)4/h14H,5-13H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t14-/m0/s1
    • InChI Key: ORYWCVQRFFRXPN-AWEZNQCLSA-N
    • SMILES: C(O)(=O)[C@H](CCCCNC(=O)CCCCCC)NC(OC(C)(C)C)=O

Experimental Properties

  • Density: 1.057±0.06 g/cm3(Predicted)
  • Boiling Point: 569.8±45.0 °C(Predicted)
  • pka: 3.99±0.21(Predicted)

Boc-L-Lys(Heptanoyl)-OH Pricemore >>

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Boc-L-Lys(Heptanoyl)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:2319669-05-9)
Order Number:A1228014
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:12
Price ($):236/908
Email:sales@amadischem.com

Additional information on Boc-L-Lys(Heptanoyl)-OH

Comprehensive Overview of Boc-L-Lys(Heptanoyl)-OH (CAS No. 2319669-05-9): Properties, Applications, and Industry Insights

Boc-L-Lys(Heptanoyl)-OH (CAS No. 2319669-05-9) is a specialized N-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a Boc (tert-butoxycarbonyl) protecting group and a heptanoyl side chain, making it a versatile building block for designing peptide-based therapeutics and biomaterials. Its molecular structure combines the stability of Boc-L-lysine with the hydrophobic properties of the heptanoyl moiety, enabling tailored modifications in drug delivery systems and bioactive peptides.

The growing demand for peptide-based drugs and bioconjugation techniques has propelled interest in Boc-L-Lys(Heptanoyl)-OH. Researchers frequently search for terms like "Boc-L-Lys(Heptanoyl)-OH solubility", "peptide coupling reagents", and "lysine derivatives in drug development", reflecting its relevance in modern biochemistry. The compound's unique lipophilic character enhances membrane permeability, addressing challenges in oral peptide drug bioavailability—a hot topic in pharmaceutical innovation.

From a synthetic perspective, Boc-L-Lys(Heptanoyl)-OH serves as a critical intermediate for constructing modified lysine residues in peptides. Its CAS No. 2319669-05-9 ensures precise identification in regulatory and quality control workflows. The heptanoyl group introduces a C7 fatty acid chain, which is instrumental in studies exploring protein acylation and metabolic labeling. These applications align with trending research areas such as post-translational modifications (PTMs) and proteomics.

In the context of green chemistry, Boc-L-Lys(Heptanoyl)-OH is often discussed alongside sustainable peptide synthesis methods. Questions like "How to optimize Boc deprotection in peptide synthesis?" or "solvent-free amino acid coupling" highlight industry efforts to reduce environmental impact. The compound's compatibility with solid-phase peptide synthesis (SPPS) and microwave-assisted reactions further underscores its adaptability to cutting-edge techniques.

Quality parameters for Boc-L-Lys(Heptanoyl)-OH (CAS No. 2319669-05-9) include HPLC purity, chiral integrity, and residual solvent levels, which are critical for compliance with ICH guidelines. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to verify its structural authenticity. These protocols cater to the pharmaceutical industry's emphasis on QC/QA standards and regulatory submissions.

Emerging applications of Boc-L-Lys(Heptanoyl)-OH extend to nanocarrier functionalization and targeted drug delivery, particularly in oncology and immunotherapy. The heptanoyl modification enables hydrophobic interactions with lipid bilayers, a property exploited in liposome formulations. Such innovations resonate with searches like "peptide-drug conjugates 2024" and "lysine modifications in ADC development", reflecting its interdisciplinary utility.

In summary, Boc-L-Lys(Heptanoyl)-OH (CAS No. 2319669-05-9) represents a convergence of peptide chemistry, drug design, and material science. Its role in advancing biopharmaceuticals and diagnostic tools continues to expand, driven by both academic inquiry and industrial demand. By addressing key search trends and technical queries, this overview aims to bridge knowledge gaps while emphasizing the compound's scientific and commercial significance.

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Amadis Chemical Company Limited
(CAS:2319669-05-9)
A1228014
Purity:99%/99%
Quantity:5g/25g
Price ($):236/908
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